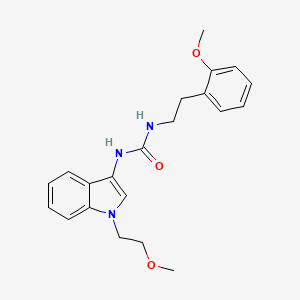

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methoxyphenethyl)urea

Description

1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(2-methoxyphenethyl)urea is a synthetic urea derivative featuring a substituted indole core and a methoxyphenethyl moiety. The indole ring is functionalized at the 1-position with a 2-methoxyethyl group, while the urea linkage connects to a 2-methoxyphenethyl substituent.

Properties

IUPAC Name |

1-[1-(2-methoxyethyl)indol-3-yl]-3-[2-(2-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-26-14-13-24-15-18(17-8-4-5-9-19(17)24)23-21(25)22-12-11-16-7-3-6-10-20(16)27-2/h3-10,15H,11-14H2,1-2H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFYDCBXRJCKCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methoxyphenethyl)urea typically involves the reaction of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid with 2-methoxyphenethylamine in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation. The resulting intermediate is then treated with an isocyanate derivative to form the final urea product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(2-methoxyphenethyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea linkage or other functional groups.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the indole ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

The compound 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methoxyphenethyl)urea is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Properties

- The compound features an indole ring, which is known for its biological activity, particularly in drug development.

- The presence of methoxy groups enhances its solubility and bioavailability.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmaceuticals.

Case Study: Anticancer Activity

Research has indicated that derivatives of indole compounds exhibit anticancer properties. A study demonstrated that similar indole-based ureas can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific effects of this compound on cancer cell lines remain to be thoroughly investigated but show promise based on related compounds.

Neuropharmacology

Indole derivatives are also explored for their neuroprotective effects.

Case Study: Neuroprotective Effects

A study highlighted the neuroprotective properties of indole derivatives against oxidative stress-induced neuronal damage. The compound's ability to cross the blood-brain barrier could be beneficial for treating neurodegenerative diseases.

Antidepressant Potential

The compound may have implications in treating mood disorders, as indoles are often linked to serotonin modulation.

Case Study: Serotonin Receptor Interaction

Research into related compounds suggests that modifications on the indole structure can enhance binding affinity to serotonin receptors, potentially leading to antidepressant effects. Further studies are necessary to establish the efficacy of this specific compound.

Data Tables

| Compound Name | Activity | Mechanism of Action |

|---|---|---|

| Indole-3-carbinol | Anticancer | Apoptosis induction |

| Serotonin receptor agonist | Mood enhancement | Serotonin modulation |

| Indole-5-carboxylic acid | Neuroprotection | Antioxidant activity |

Mechanism of Action

The mechanism of action of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methoxyphenethyl)urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Methoxy vs. Methyl/Hydroxyethyl Substituents: The target compound’s 2-methoxyethyl group on indole (vs. ethyl in or hydroxyethyl in ) balances hydrophilicity and steric bulk. Methoxy groups enhance solubility compared to alkyl chains but reduce hydrogen-bonding capacity relative to hydroxyethyl .

Indole vs. Oxoisoindole derivatives () introduce additional rigidity, which could affect conformational flexibility in biological systems.

Synthetic Yields and Methodologies :

- The one-step carbonylation method for pyrrole-urea derivatives achieved 72% yield , suggesting that similar approaches could optimize the target compound’s synthesis. However, brominated or halogenated analogs () show lower yields (22%), likely due to challenging purification steps.

Implications for Research and Development

- Solubility and Bioavailability : Methoxy groups improve aqueous solubility over alkyl chains but may require balancing with hydrophobic motifs for membrane permeability.

- Target Selectivity : Ortho-substitutions (e.g., 2-methoxyphenethyl) could enhance selectivity for sterically sensitive receptors compared to para-substituted derivatives.

- Synthetic Scalability : High-yield routes (e.g., one-step carbonylation ) should be prioritized for analogs with complex substitution patterns.

Further studies should focus on crystallographic analysis (e.g., using SHELX software ) and biological screening to validate these hypotheses.

Biological Activity

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methoxyphenethyl)urea is a synthetic compound with significant potential in medicinal chemistry, particularly in cancer research. This compound integrates an indole moiety with methoxyethyl and methoxyphenethyl groups, contributing to its biological activity. The molecular formula is C21H25N3O3, with a molecular weight of approximately 367.4 g/mol.

The compound acts primarily as an inhibitor of Gli1-mediated transcription, a pathway implicated in various cancers. By inhibiting Gli1, the compound may disrupt signaling pathways that promote tumor growth and proliferation. Molecular docking studies have indicated that this compound can effectively bind to target proteins involved in cancer progression, potentially blocking their activity and inhibiting tumor cell proliferation.

Structure-Activity Relationship (SAR)

Research has shown that modifications to the indole and phenethyl moieties can significantly impact the potency of the compound against cancer cell lines. For instance, increasing steric bulk around the aromatic rings tends to enhance biological activity. This relationship suggests that structural complexity may correlate with efficacy in inhibiting tumor growth.

Biological Activity Data

The biological activity of this compound has been evaluated through various assays, particularly focusing on its antiproliferative effects against different cancer cell lines. The following table summarizes key findings from related studies:

| Cell Line | IC50 (µM) | Comments |

|---|---|---|

| A549 (Lung) | 2.12 ± 0.18 | Comparable to positive control sorafenib |

| HCT-116 (Colorectal) | 2.25 ± 0.71 | Demonstrated significant inhibition |

| PC-3 (Prostate) | >100 | Poor inhibitory activity observed |

These results indicate that the compound exhibits strong antiproliferative activity against lung and colorectal cancer cell lines while showing limited efficacy against prostate cancer cells .

Case Studies

In a study evaluating a series of diaryl ureas, compounds similar to this compound demonstrated significant antiproliferative effects across several cancer cell lines, including A549 and HCT-116. The study highlighted that structural variations influenced the compounds' binding affinities and biological activities .

Additionally, another investigation focused on the synthesis and evaluation of related urea derivatives reported promising results in terms of their inhibitory effects on cancer cell proliferation . These findings underscore the potential of this compound as a lead for further anticancer drug development.

Q & A

Q. What are the optimal synthetic routes for 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methoxyphenethyl)urea, and how can purity be ensured during synthesis?

The synthesis typically involves sequential nucleophilic substitution and urea bond formation. Key steps include:

- Alkylation of the indole nitrogen using 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Formation of the urea bond via reaction of the intermediate amine with 2-methoxyphenethyl isocyanate, often using carbodiimide coupling agents like 1,1'-carbonyldiimidazole (CDI) in anhydrous dichloromethane (DCM) .

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and validation using HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .

Q. How can structural characterization of this compound be methodically performed?

A multi-technique approach is recommended:

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxyethyl at N1 of indole, urea linkage) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and rule out side products .

- FT-IR : Urea C=O stretching (~1640–1680 cm⁻¹) and indole N–H vibrations (~3400 cm⁻¹) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in kinase inhibition assays?

SAR studies should focus on:

- Substituent Effects : Compare analogs with varied methoxy positions (e.g., 2-methoxy vs. 3-methoxy phenethyl) to assess binding affinity shifts. Evidence from related urea derivatives shows that 2-methoxy groups enhance hydrophobic interactions with kinase ATP-binding pockets .

- Functional Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to quantify binding constants (Kd) .

- Mutagenesis Studies : Introduce point mutations in target kinases (e.g., EGFR or BRAF) to identify critical binding residues .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses in kinase domains. Focus on hydrogen bonding between urea carbonyl and kinase backbone amides (e.g., hinge region residues like Met793 in EGFR) .

- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with inhibitory potency .

- MD Simulations : Run 100-ns trajectories in explicit solvent to evaluate binding stability and conformational dynamics .

Q. What experimental approaches resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. pro-apoptotic effects)?

Contradictions may arise from assay conditions or off-target effects. Mitigation strategies include:

- Dose-Response Curves : Test across a broad concentration range (nM–µM) to identify biphasic effects .

- Selectivity Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to distinguish primary targets from secondary hits .

- Pathway Analysis : Combine RNA-seq and phosphoproteomics to map downstream signaling cascades (e.g., NF-κB vs. MAPK pathways) .

Q. How can metabolic stability and toxicity be evaluated preclinically?

- Microsomal Assays : Incubate with human liver microsomes (HLM) and measure half-life (t₁/₂) using LC-MS/MS. CYP450 isoforms (e.g., CYP3A4) are often implicated in urea derivative metabolism .

- Ames Test : Assess mutagenicity in Salmonella typhimurium strains TA98 and TA100 .

- hERG Binding Assay : Patch-clamp electrophysiology to evaluate cardiac toxicity risks .

Methodological Resources

Q. What in vitro assays are suitable for quantifying target engagement?

- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target kinases in lysates treated with the compound .

- Hydrogen-Deuterium Exchange (HDX-MS) : Map conformational changes in kinases upon compound binding .

- BRET/FRET : Use biosensors to detect real-time kinase inhibition in live cells .

Q. How can researchers optimize solubility and bioavailability for in vivo studies?

- Co-Solvent Systems : Use PEG-400 or Captisol® in saline for intravenous formulations .

- Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance oral absorption .

- PK/PD Modeling : Fit plasma concentration-time curves (e.g., non-compartmental analysis) to estimate AUC and Cmax .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.